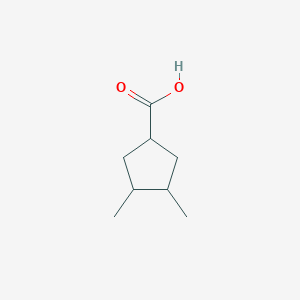![molecular formula C7H10O3 B15296888 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional framework. The presence of a hydroxymethyl group and a carboxylic acid group makes it a versatile building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired compound .
Industrial Production Methods: Large-scale synthesis of this compound can be achieved through flow photochemical processes, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: Formation of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design and development.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rotors.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The rigid bicyclic structure provides a unique spatial arrangement that can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a methoxycarbonyl group instead of a hydroxymethyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its combination of a hydroxymethyl group and a carboxylic acid group, offering unique reactivity and versatility in synthesis. Its rigid bicyclic structure also makes it a valuable scaffold in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-6-1-7(2-6,3-6)5(9)10/h8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVGRPJLJFGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)


![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)




![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

